molecular formula C8H6Br2O3 B1268028 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde CAS No. 2973-75-3

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B1268028
CAS RN: 2973-75-3
M. Wt: 309.94 g/mol
InChI Key: WKLKGSHBXNPUDU-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as 2,3-二溴-4-羟基-5-甲氧基苯甲醛 in Chinese .


Molecular Structure Analysis

The molecular formula of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is C8H6Br2O3 . The InChI Key is WKLKGSHBXNPUDU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde include a white to pale cream appearance , a melting point of 215.5-221.5°C , and a molecular weight of 309.94 .

Mechanism of Action

Safety and Hazards

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs or if you feel unwell .

properties

IUPAC Name

2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLKGSHBXNPUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334356
Record name 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

CAS RN

2973-75-3
Record name 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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